molecular formula C13H14BF3N2O2 B8203219 5-Cyano-2-trifluoromethylpyridine-4-boronic acid pinacol ester

5-Cyano-2-trifluoromethylpyridine-4-boronic acid pinacol ester

Cat. No.: B8203219
M. Wt: 298.07 g/mol
InChI Key: QSQIAYBVILTVRY-UHFFFAOYSA-N
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Description

5-Cyano-2-trifluoromethylpyridine-4-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-2-trifluoromethylpyridine-4-boronic acid pinacol ester typically involves the Miyaura borylation reaction. This process includes the cross-coupling of bis(pinacolato)diboron with aryl halides under palladium catalysis . The reaction conditions are generally mild, and the products are stable towards air, allowing for straightforward purification.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity. The scalability of the Miyaura borylation reaction makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Cyano-2-trifluoromethylpyridine-4-boronic acid pinacol ester primarily undergoes:

Common Reagents and Conditions

Major Products

The major products of these reactions are typically biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

5-Cyano-2-trifluoromethylpyridine-4-boronic acid pinacol ester is extensively used in:

Mechanism of Action

The compound exerts its effects primarily through the Suzuki-Miyaura coupling mechanism. This involves:

Comparison with Similar Compounds

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BF3N2O2/c1-11(2)12(3,4)21-14(20-11)9-5-10(13(15,16)17)19-7-8(9)6-18/h5,7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSQIAYBVILTVRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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